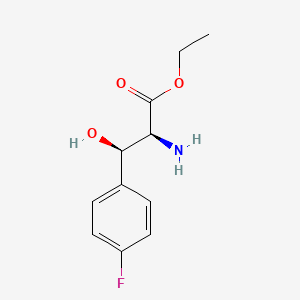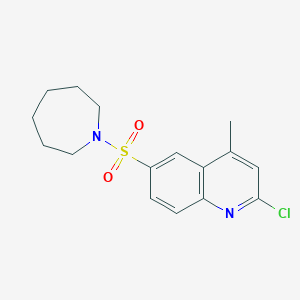![molecular formula C24H20N2O5 B12456748 N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2-methylpropanamide](/img/structure/B12456748.png)
N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[2-(4-HYDROXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)-2-METHYLPROPANAMIDE is a complex organic compound with a unique structure that includes a phthalimide moiety and a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(4-HYDROXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)-2-METHYLPROPANAMIDE typically involves multiple steps, including the formation of the phthalimide core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(3-{[2-(4-HYDROXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The phthalimide moiety can be reduced to phthalamide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the phthalimide moiety can produce phthalamide derivatives.
科学的研究の応用
N-(3-{[2-(4-HYDROXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)-2-METHYLPROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(3-{[2-(4-HYDROXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)-2-METHYLPROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the phthalimide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(4-HYDROXYPHENYL)-4-METHOXYBENZAMIDE: Similar structure with a methoxy group instead of a phthalimide moiety.
N-(4-HYDROXYPHENYL)-4-NITROBENZENESULFINAMIDE: Contains a nitro group, which alters its reactivity and applications.
N-(4-HYDROXYPHENYL)CYCLOHEXANECARBOXAMIDE: Features a cyclohexane ring, providing different steric and electronic properties.
Uniqueness
N-(3-{[2-(4-HYDROXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)-2-METHYLPROPANAMIDE is unique due to its combination of a phthalimide moiety and a hydroxyphenyl group, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C24H20N2O5 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC名 |
N-[3-[2-(4-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C24H20N2O5/c1-14(2)22(28)25-15-4-3-5-18(12-15)31-19-10-11-20-21(13-19)24(30)26(23(20)29)16-6-8-17(27)9-7-16/h3-14,27H,1-2H3,(H,25,28) |
InChIキー |
KQBCYXYXUBVDBL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(4-propylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12456669.png)
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12456670.png)
![2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile](/img/structure/B12456675.png)
![1,3-diphenyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B12456686.png)
![2-(4-{[(3-methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12456690.png)
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12456706.png)
![1'-Phenylthiocarbamoyl-[1,4']bipiperidinyl-4'-carboxylic acid amide](/img/structure/B12456710.png)

![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate](/img/structure/B12456718.png)



![4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide](/img/structure/B12456742.png)
![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B12456756.png)
